
1-(1H-Pyrrole-3-yl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Pyrrole-3-yl)ethanethione, also known as 3-(1H-Pyrrol-3-yl)propane-1-thiol or PPT, is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in various fields of research. PPT possesses unique chemical properties that make it an attractive target for scientific investigation.
Aplicaciones Científicas De Investigación
PPT has been studied extensively for its potential applications in a variety of scientific fields. In the field of materials science, PPT has been used as a building block for the synthesis of novel polymers and other materials with unique properties. In the field of organic synthesis, PPT has been used as a reagent for the preparation of a variety of other organic compounds.
Mecanismo De Acción
The exact mechanism of action of PPT is not well understood, but it is believed to act as a thiol-containing molecule that can form covalent bonds with other molecules. This property makes PPT a valuable tool for studying the interaction of biological molecules, such as proteins and enzymes, with thiol-containing compounds.
Efectos Bioquímicos Y Fisiológicos
PPT has been shown to have a variety of biochemical and physiological effects in vitro, including the ability to inhibit the activity of certain enzymes and to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the potential therapeutic applications of PPT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PPT in lab experiments is its relatively simple synthesis method and high purity. However, one limitation of PPT is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving PPT. One area of interest is the development of novel materials and polymers using PPT as a building block. Another area of interest is the investigation of PPT's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPT and its interaction with biological molecules.
Métodos De Síntesis
PPT can be synthesized through a number of methods, including the reaction of pyrrole with 1,1-(1H-Pyrrole-3-yl)ethanethionepropanedithiol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting product can be purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVINQJQQWHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrole-3-yl)ethanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
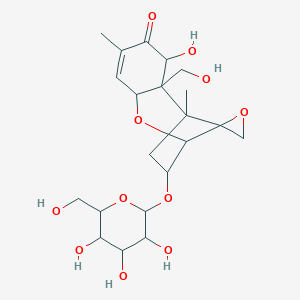



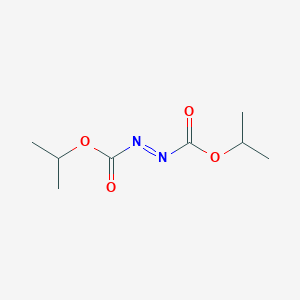
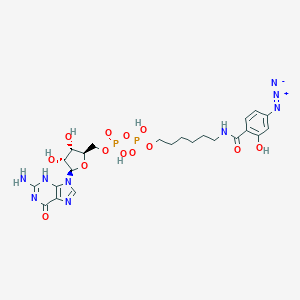
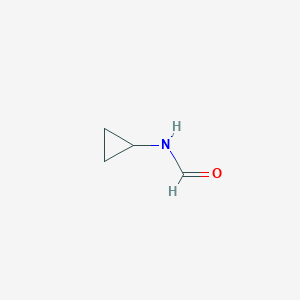
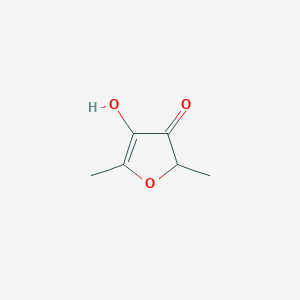
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)